molecular formula C9H12ClFN2O2S B11733480 N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

Cat. No.: B11733480
M. Wt: 266.72 g/mol
InChI Key: KTTYPESOUDVULQ-UHFFFAOYSA-N
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Description

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a substituted phenyl ring with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 3, 2, and 4, respectively. The propane-1-sulfonamide moiety is attached to the phenyl ring via the nitrogen atom. This compound’s structural complexity arises from its multi-substituted aromatic system and polar sulfonamide group, which may confer unique physicochemical properties, such as enhanced solubility or specific biological interactions.

Properties

Molecular Formula

C9H12ClFN2O2S

Molecular Weight

266.72 g/mol

IUPAC Name

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H12ClFN2O2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5,12H2,1H3

InChI Key

KTTYPESOUDVULQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide typically involves multiple steps, starting with the functionalization of the phenyl ring. One common approach is the nitration of 2-chloro-4-fluoroaniline, followed by reduction to introduce the amino group. The resulting intermediate is then subjected to sulfonation using propane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the sulfonation process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide has been investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated its efficacy against a panel of human tumor cells, revealing a mean growth inhibition rate that suggests potential as an anticancer agent .

Mechanism of Action
The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in malignant cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has shown that sulfonamides, including this compound, possess antimicrobial properties. They work by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth. This makes them valuable in treating bacterial infections .

Drug Development and Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis process typically involves coupling reactions and can be optimized for yield and purity .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Study 1Anticancer ActivitySignificant growth inhibition in human tumor cells (GI50/TGI values)
Study 2Antimicrobial PropertiesEffective against specific bacterial strains
Study 3Drug SynthesisKey intermediate for synthesizing novel pharmaceuticals

Case Study: Anticancer Evaluation

A notable study conducted by the National Cancer Institute assessed the compound's activity across multiple cancer cell lines. The results indicated that it possesses a promising profile for further development as an anticancer drug, highlighting its potential to inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural features of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide and related compounds from the evidence:

Compound Name / ID Core Structure Substituents Functional Groups Potential Applications
This compound (Target) Phenyl ring 3-NH₂, 2-Cl, 4-F Sulfonamide (-SO₂NH-) Hypothesized: Enzyme inhibition, antimicrobial
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, phenyl Imide (-CONCO-) Polymer synthesis (polyimides)
3-[5-Chloro-1-(4-fluorophenyl)-...] (Compound f, ) Isobenzofuran 4-F (phenyl), 5-Cl Tertiary amine (-N(CH₃)₂) Pharmacopeial testing (specific use undefined)
5-(3-Chlorophenylsulfanyl)-... () Pyrazole 3-Cl (phenyl), trifluoromethyl (-CF₃) Sulfanyl (-S-), aldehyde (-CHO) Unspecified (structural studies)
Key Observations:

Sulfonamide vs.

Substituent Positioning : The target’s 2-Cl, 3-NH₂, and 4-F substituents create a sterically crowded phenyl ring. In contrast, 3-Chloro-N-phenyl-phthalimide () has a single chloro substituent on a phthalimide ring, which is less polar but rigid, favoring polymer backbone formation .

Amino Group Variations: The primary amino group (-NH₂) in the target contrasts with the tertiary amine (-N(CH₃)₂) in Compound f (), which may reduce basicity but increase hydrogen-bond-donor capacity in the target .

Molecular Weight and Polarity:
  • The target compound’s molecular weight can be approximated as ~278.7 g/mol (calculated), higher than 3-Chloro-N-phenyl-phthalimide (~245.7 g/mol) due to the propane-sulfonamide chain and additional substituents .

Structural Analysis and Crystallography

While direct crystallographic data for the target compound are unavailable, tools like SHELX () and ORTEP-3 () are widely used for small-molecule structure determination. For example:

  • SHELX : Employed in refining structures with high precision, critical for analyzing the target’s stereochemistry and intermolecular interactions .
  • ORTEP-3 : Useful for visualizing the spatial arrangement of substituents, particularly the crowded phenyl ring and sulfonamide group .

Biological Activity

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and enzyme inhibition. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant research findings.

  • Chemical Formula : C9H12ClF N2O2S
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 1103234-57-6
  • IUPAC Name : this compound

This compound primarily acts as an inhibitor of bacterial enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in various bacterial strains. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, making it a valuable candidate in combating resistant infections.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Escherichia coli0.5
Pseudomonas aeruginosa1.0
Staphylococcus aureus0.25
Klebsiella pneumoniae0.5

These results suggest that the compound shows significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Inhibition of β-lactamases : In a comparative study, this compound was shown to inhibit various classes of β-lactamases more effectively than traditional inhibitors like clavulanate and tazobactam. The study reported IC50 values in the nanomolar range, indicating potent inhibition .
  • Synergistic Effects : Another study evaluated the compound's synergistic effects when combined with meropenem against multidrug-resistant Acinetobacter baumannii. The combination therapy resulted in a significant reduction in MIC values, suggesting that this compound could be used to enhance the activity of existing antibiotics .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has been found to effectively inhibit serine and metallo β-lactamases, which are critical for bacterial resistance mechanisms.
  • Structural Activity Relationship (SAR) : Studies have explored modifications to the sulfonamide structure, leading to derivatives with improved potency and selectivity against specific bacterial strains .

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